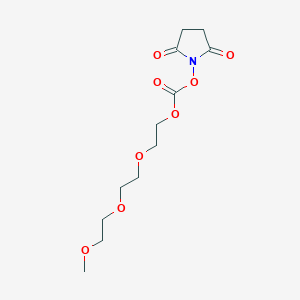
MpsBAY2a
Vue d'ensemble
Description
MpsBAY2a is a potent and selective Mps1 inhibitor . It is selective for Mps1 over a panel of 220 kinases . It exhibits anticancer activity in human cancer cells . The preparation of a combination containing an imidazopyridazine derivative is useful for the treatment of cancer .
Molecular Structure Analysis
MpsBAY2a has a molecular formula of C29H28N6O . Its exact mass is 476.23 and its molecular weight is 476.584 . The InChI Key is MDYKTGNHXNTATG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
MpsBAY2a has a chemical formula of C29H28N6O . Its exact mass is 476.23 and its molecular weight is 476.584 . The elemental analysis shows that it contains C, 73.09; H, 5.92; N, 17.63; O, 3.36 .Applications De Recherche Scientifique
1. Advanced Models for Biology and Medicine
Microphysiological systems (MPS), including organs-on-chips and 3D organ constructs, are revolutionizing the fields of biology, medicine, pharmacology, physiology, and toxicology. These systems provide more accurate in-vitro models for various human organs, greatly enhancing research and testing processes in pharmaceutical development. They offer significant advancements over traditional cell cultures and animal studies by better representing human organ interactions and responses to drugs and environmental toxins (Wikswo, 2014).
2. Drug Development and Regulatory Processes
Despite their potential, MPS are yet to be widely adopted in the pharmaceutical industry and regulated drug authorization processes. The key challenges identified include the qualification level of MPS-based assays and communication gaps between stakeholders, which slow down industrial adoption and regulatory acceptance. Addressing these issues is essential for harnessing the full potential of MPS in patient benefit and animal welfare in drug development (Marx et al., 2020).
3. Enhancing Biomedical Research with Integrated Sensors
The integration of sensors into MPS, particularly in cardiac microphysiological devices, has opened new avenues for non-invasive, real-time monitoring of tissue contractile stresses. This advancement allows for more precise studies of drug responses and the development of human stem cell-derived tissues, representing a significant leap in biomedical research and drug testing capabilities (Lind et al., 2016).
4. Dynamic Skin and Liver Multi-Organ Models
The development of multi-organ chip technology, such as the HUMIMIC Chip2, which incorporates skin models, has enabled the investigation of topically exposed chemicals. This model provides valuable insights into the pharmacokinetics and pharmacodynamics of substances, offering a more comprehensive understanding of their effects on human skin and liver. This is particularly relevant for cosmetics ingredients and their risk assessment (Kühnl et al., 2020).
5. Space Research: Tissue Chips in Microgravity
The use of MPS in space, particularly aboard the International Space Station, is a groundbreaking initiative. This approach provides unique insights into human physiology and disease modeling under microgravity conditions, expanding our understanding of human health both on Earth and in space (Low & Giulianotti, 2019).
Propriétés
IUPAC Name |
N-cyclopropyl-4-[8-(2-methylpropylamino)-6-quinolin-5-ylimidazo[1,2-a]pyrazin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O/c1-18(2)15-31-27-28-32-16-26(19-8-10-20(11-9-19)29(36)33-21-12-13-21)35(28)17-25(34-27)23-5-3-7-24-22(23)6-4-14-30-24/h3-11,14,16-18,21H,12-13,15H2,1-2H3,(H,31,34)(H,33,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYKTGNHXNTATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=CN2C1=NC=C2C3=CC=C(C=C3)C(=O)NC4CC4)C5=C6C=CC=NC6=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MpsBAY2a | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL](/img/structure/B609246.png)

